molecular formula C7H8F2O B2509641 5,5-Difluorobicyclo[2.2.1]heptan-2-one CAS No. 2253640-17-2

5,5-Difluorobicyclo[2.2.1]heptan-2-one

Cat. No.: B2509641
CAS No.: 2253640-17-2
M. Wt: 146.137
InChI Key: VTTCLFDTPTVOED-UHFFFAOYSA-N
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Description

5,5-Difluorobicyclo[221]heptan-2-one is a bicyclic compound with the molecular formula C₇H₈F₂O It is characterized by the presence of two fluorine atoms attached to the bicyclo[221]heptane framework, specifically at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluorobicyclo[2.2.1]heptan-2-one typically involves the fluorination of bicyclo[2.2.1]heptan-2-one derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluorobicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of difluorinated carboxylic acids or ketones.

    Reduction: Formation of difluorinated alcohols.

    Substitution: Formation of various substituted bicyclo[2.2.1]heptane derivatives.

Scientific Research Applications

5,5-Difluorobicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5,5-Difluorobicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets through its fluorine atoms and ketone group. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the ketone group can participate in various chemical reactions. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: Lacks the fluorine atoms, making it less stable and less lipophilic compared to 5,5-Difluorobicyclo[2.2.1]heptan-2-one.

    5-Fluorobicyclo[2.2.1]heptan-2-one: Contains only one fluorine atom, resulting in different chemical and physical properties.

    5,5-Dichlorobicyclo[2.2.1]heptan-2-one: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability, lipophilicity, and reactivity. These features make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5,5-difluorobicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O/c8-7(9)3-4-1-5(7)2-6(4)10/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTCLFDTPTVOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1CC2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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